Aminohydroxyacetic acid

Vue d'ensemble

Description

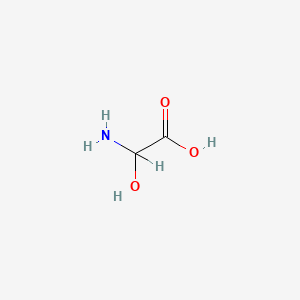

Aminohydroxyacetic acid, also known as 2-hydroxyglycine, belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Synthesis Analysis

A novel approach to amino acid synthesis involves acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated, and N-formylated derivatives . This method offers several advantages, including the use of a sustainable and cost-effective reagent, high selectivity, efficiency, eco-friendliness, broad applicability to a range of amino acids with different side chain functionalities . Another method of synthesizing amino acids is by amination of alpha-bromocarboxylic acids .

Molecular Structure Analysis

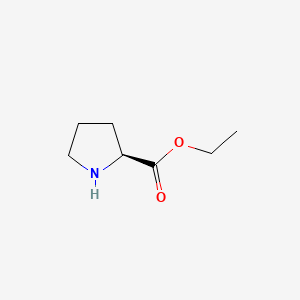

Aminohydroxyacetic acid contains total 10 bond(s); 5 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic) and 2 hydroxyl group(s) .

Chemical Reactions Analysis

Hydrolysis allows for the analysis of the released amino acids, which can be separated using either ion-exchange or reversed-phase chromatographic methods . Aminooxyacetic acid, a compound similar to Aminohydroxyacetic acid, inhibits 4-aminobutyrate aminotransferase (GABA-T) activity in vitro and in vivo, leading to less gamma-aminobutyric acid (GABA) being broken down .

Physical And Chemical Properties Analysis

Amino acids have high melting points and solubility in water due to zwitterion formation . Aminohydroxyacetic acid has a molar mass of 91.066 .

Applications De Recherche Scientifique

Biodegradable Chelating Agents : Aminopolycarboxylates, related to aminohydroxyacetic acid, are used as chelating agents in numerous industrial, agricultural, and domestic applications. These agents, such as ethylenediaminetetraacetic acid (EDTA), are vital for solubilizing or inactivating metal ions through complex formation. Research highlights the environmental implications of non-biodegradable chelating agents and emphasizes the development of biodegradable alternatives for diverse applications like detergents, soil remediation, and waste treatment (Pinto, Neto, & Soares, 2014).

Oxidation Reactions in Water Treatment : Aminohydroxyacetic acid derivatives are investigated for their reactivity with peracetic acid (PAA), a widely used sanitizer in various industries. Studies on the oxidation of amino acids by PAA have shown selective reactivity towards certain amino acids, with implications for disinfection processes and the formation of byproducts in water treatment (Du et al., 2018).

Biotechnology and Bioengineering : In the field of biotechnology, aminohydroxyacetic acid derivatives play a role in enzyme reactions and metabolic processes. For example, acetohydroxy acid isomeroreductase, essential in the biosynthesis of certain amino acids, has been studied for its potential as a target for herbicides and fungicides, given its presence only in plants and microorganisms (Dumas et al., 2001).

Environmental Impact Studies : Research on the occurrence of aminopolycarboxylates, related to aminohydroxyacetic acid, in aquatic environments highlights their environmental impact due to their high polarity and low degradability. This research is crucial for understanding the ecological consequences of these compounds in water systems (Schmidt et al., 2004).

Safety And Hazards

Aminohydroxyacetic acid is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

Propriétés

IUPAC Name |

2-amino-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO3/c3-1(4)2(5)6/h1,4H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWLPDIRXJCEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963848 | |

| Record name | Amino(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminohydroxyacetic acid | |

CAS RN |

4746-62-7 | |

| Record name | 2-Amino-2-hydroxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4746-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminohydroxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1594617.png)

![5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one](/img/structure/B1594635.png)